N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15803626
InChI: InChI=1S/C12H16N2O2S/c1-13-11(15)9-4-6-14(7-5-9)12(16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15803626

Molecular Formula: C12H16N2O2S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide -

Specification

Molecular Formula C12H16N2O2S
Molecular Weight 252.33 g/mol
IUPAC Name N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C12H16N2O2S/c1-13-11(15)9-4-6-14(7-5-9)12(16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15)
Standard InChI Key YBKQHVPYWOWZNQ-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is systematically named N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide, with synonyms including BAS 04842588 and AKOS000597774 . Its IUPAC name reflects the piperidine backbone substituted at the 1-position with a thiophene-2-carbonyl group and at the 4-position with a methylcarboxamide moiety. Key identifiers include:

PropertyValue
CAS Number797813-63-9
PubChem CID1075570
Molecular FormulaC12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight252.33 g/mol
SMILESCNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2
InChIKeyYBKQHVPYWOWZNQ-UHFFFAOYSA-N

The compound’s structure has been validated via NMR spectroscopy and mass spectrometry, with crystallographic data available for related analogs .

Structural Analysis

The molecule comprises a piperidine ring (six-membered amine) fused to a thiophene heterocycle (five-membered sulfur-containing ring) via a carbonyl bridge. The 4-position of the piperidine is functionalized with a methylcarboxamide group, introducing hydrogen-bonding capabilities critical for biological interactions. Computational models predict a chair conformation for the piperidine ring, with axial and equatorial protons exhibiting distinct NMR chemical shifts . The thiophene moiety contributes aromaticity and electron-rich regions, enhancing binding potential to biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide involves multi-step organic reactions:

  • Thiophene-2-carbonyl Chloride Preparation: Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride intermediate.

  • Piperidine Functionalization: The acyl chloride reacts with piperidine-4-carboxamide under basic conditions (e.g., triethylamine) to form the thiophene-piperidine carbonyl linkage.

  • Methylation: The carboxamide nitrogen is methylated using methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base like potassium carbonate (K2CO3\text{K}_2\text{CO}_3) .

Key reaction conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and inert atmospheres to prevent side reactions. Yields typically range from 50–70%, with purification via column chromatography or recrystallization .

Analytical Data

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR (CDCl3_3): Peaks at δ 3.95 ppm (piperidine H2a-H6a), δ 6.44–7.32 ppm (thiophene protons), and δ 2.15 ppm (methyl group) .

    • 13C^{13}\text{C}-NMR: Carbonyl carbons at δ 165–170 ppm, thiophene carbons at δ 125–140 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 253.1 [M+H]+^+ .

  • X-ray Crystallography: Related analogs confirm the chair conformation of the piperidine ring and planar thiophene geometry .

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Antiviral Mechanisms

The compound’s thiophene moiety may inhibit viral proteases or polymerases. Molecular docking studies suggest binding to the active site of the D1 protease (binding energy: −14.56 kcal/mol) , a target in RNA virus replication.

Anti-cancer Applications

While direct data is limited, structurally similar compounds (e.g., 1-(4,5-dibromothiophene-2-carbonyl)piperidine-4-carboxamide) show cytotoxicity against cancer cell lines (IC50_{50}: 5–10 µM). The brominated analog’s activity highlights the potential for structural optimization.

Comparative Analysis with Related Compounds

Structural Analogues

  • 1-(4,5-Dibromothiophene-2-carbonyl)piperidine-4-carboxamide: Bromine atoms enhance electrophilicity, improving DNA intercalation potential.

  • N-alkylcarboxamides: Methyl substitution reduces metabolic degradation compared to bulkier alkyl groups .

Activity Trends

CompoundAntimicrobial MIC (µg/mL)Antiviral IC50_{50} (µM)
N-methyl derivative12.5–50.020.81
Dibromo derivative6.25–25.010.5

The dibromo analog’s superior activity underscores the impact of halogenation on bioactivity.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the thiophene and piperidine moieties to optimize potency.

  • In Vivo Pharmacokinetics: Assessment of bioavailability, metabolism, and toxicity in animal models.

  • Target Identification: Proteomic screening to elucidate molecular targets beyond D1 protease.

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